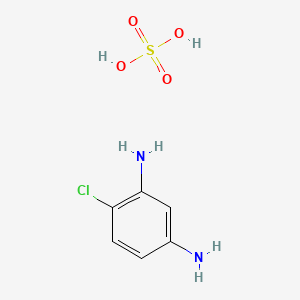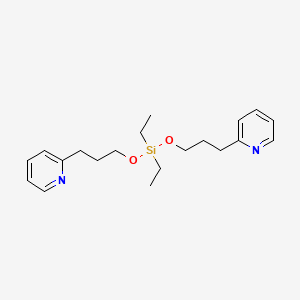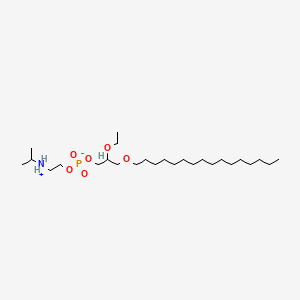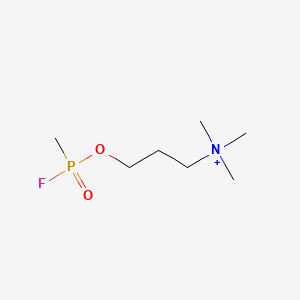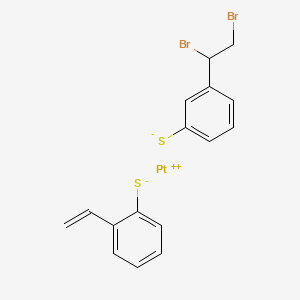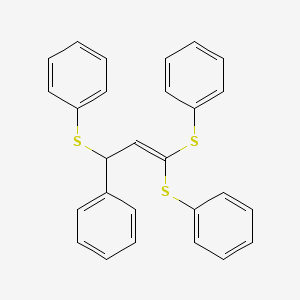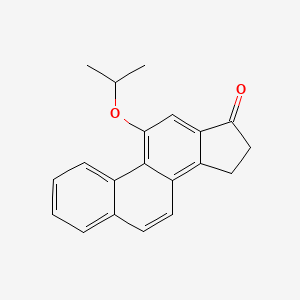
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is a complex organic compound belonging to the cyclopenta[a]phenanthrene family. These compounds are known for their polycyclic aromatic hydrocarbon structure, which can exhibit various biological activities. The specific structure of this compound includes a cyclopenta[a]phenanthrene core with a dihydro and isopropoxy substitution, making it a unique molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- typically involves multiple steps. One common method includes the reduction of a diethyl phosphate derivative of a hydroxy-substituted precursor using sodium and liquid ammonia . This method ensures the selective reduction of the compound to achieve the desired dihydro and isopropoxy substitutions.
Industrial Production Methods: Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process
化学反応の分析
Types of Reactions: 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- has several scientific research applications:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Research into its potential carcinogenic properties helps in understanding cancer mechanisms and developing therapeutic strategies.
作用機序
The mechanism of action of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with cellular components, leading to biological effects.
類似化合物との比較
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one
Comparison: Compared to its similar compounds, 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is unique due to its isopropoxy substitution, which can influence its reactivity and biological activity. The presence of the isopropoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for specific research applications.
特性
CAS番号 |
83053-59-2 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
11-propan-2-yloxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H18O2/c1-12(2)22-19-11-17-15(9-10-18(17)21)16-8-7-13-5-3-4-6-14(13)20(16)19/h3-8,11-12H,9-10H2,1-2H3 |
InChIキー |
MNBKFCAIQJCGBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


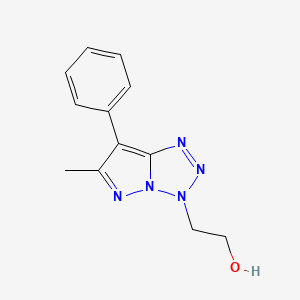
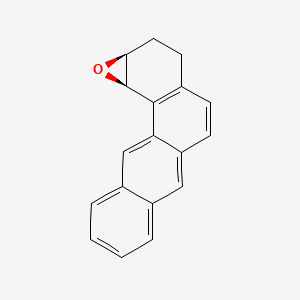
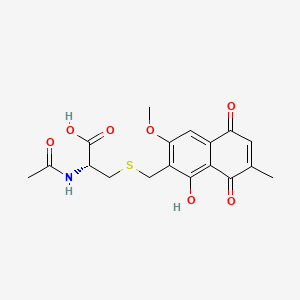
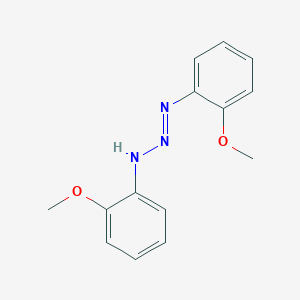
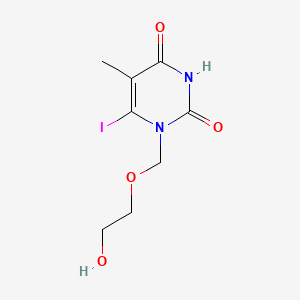
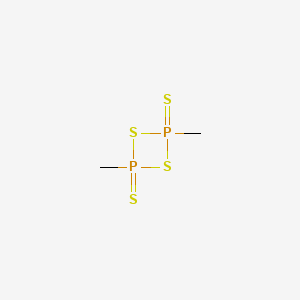
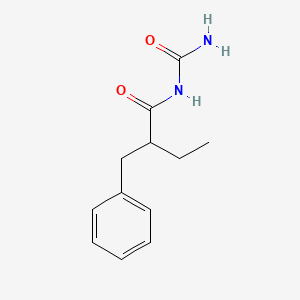
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
